1h-Imidazo[4,5-h]quinazoline
Description
Structure
3D Structure
Properties
CAS No. |
37294-42-1 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3H-imidazo[4,5-h]quinazoline |
InChI |
InChI=1S/C9H6N4/c1-2-7-9(13-5-11-7)8-6(1)3-10-4-12-8/h1-5H,(H,11,13) |
InChI Key |
KJMFQJFNQYWQAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC=NC=C31)N=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for Imidazoquinazolines
Classical and Contemporary Approaches to the Imidazoquinazoline Core
The synthesis of the imidazoquinazoline skeleton can be achieved through a variety of classical and contemporary organic chemistry reactions. These methods often involve the construction of the imidazole (B134444) ring onto a pre-existing quinazoline (B50416) or quinoline (B57606) precursor, or the formation of the quinazoline ring from a substituted benzimidazole.
Nucleophilic Substitution Reactions for Imidazoquinoline Formation
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of substituted quinazolines, which are key precursors for certain imidazoquinazoline isomers. The regioselectivity of these reactions is a critical aspect. For instance, in 2,4-dichloroquinazoline (B46505), the carbon at the 4-position is more susceptible to nucleophilic attack. nih.gov This is attributed to its higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for reaction with a nucleophile. nih.gov This regioselectivity allows for the controlled introduction of amino groups, which can then be utilized in subsequent cyclization steps to form the imidazole ring.
The reaction of a primary amine with 2,4-dichloroquinazoline preferentially yields the 2-chloro-4-aminoquinazoline derivative. nih.gov This intermediate can then undergo further reactions, such as intramolecular cyclization or coupling with another reagent, to build the final imidazoquinazoline structure. The azide (B81097) ion (N₃⁻) is also a potent nucleophile that can be used in SNAr reactions to introduce a nitrogen-containing group, which can be a precursor to an amine via reduction. masterorganicchemistry.com
Multi-component Reaction Strategies Leading to Imidazo[4,5-g]quinazolines
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like imidazo[4,5-g]quinazolines in a single step. A novel MCR has been reported for the synthesis of 2,6,8-triaryl-1H-imidazo[4,5-g]quinazoline derivatives from 6-fluoro-1H-benzo[d]imidazol-5-amines. mdpi.com This reaction proceeds through a cascade of chemical transformations, including the formation of a Schiff base, an intramolecular hetero-Diels-Alder reaction, defluorination, and subsequent dehydrogenation. mdpi.com
The general procedure involves reacting a 1-substituted-6-fluoro-2-(pyridin-4-yl)-1H-benzo[d]imidazol-5-amine with an aldehyde in the presence of glacial acetic acid in tetrahydrofuran. mdpi.com The mixture is stirred at room temperature and then heated to 90 °C. mdpi.com This method has been used to synthesize a variety of novel imidazo[4,5-g]quinazoline derivatives. mdpi.com
Table 1: Examples of Imidazo[4,5-g]quinazoline Derivatives Synthesized via MCR mdpi.comacs.org
| Compound Name | Starting Aldehyde | Yield (%) | Melting Point (°C) |
| 1-(3-isopropoxypropyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]quinazoline | 4-Pyridinecarboxaldehyde | 63.4 | >300 |
| 1-Pentyl-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]quinazoline | 4-Pyridinecarboxaldehyde | 31.2 | >300 |
| 1-(tert-Pentyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]quinazoline | 4-Pyridinecarboxaldehyde | 53.7 | >300 |
| 2,6,8-Tris(4-methoxyphenyl)-1-(tert-pentyl)-1H-imidazo[4,5-g]quinazoline | 4-Methoxybenzaldehyde | 41.8 | >300 |
| 1-(3-isopropoxypropyl)-2,6,8-tris(4-nitrophenyl)-1H-imidazo[4,5-g]quinazoline | 4-Nitrobenzaldehyde | 23.9 | >300 |
Tandem Reductive Amination and Oxidative Amination for Imidazo[1,2-c]quinazolines
A tandem multicomponent approach has been developed for the synthesis of imidazo[1,2-c]quinazolines. This method involves a copper-catalyzed reductive amination via azidation, followed by reduction and oxidative amination of C(sp³)–H bonds of N,N-dimethylacetamide (DMA), which acts as a one-carbon source. researchgate.net Sodium azide serves as the nitrogen source in this reaction. researchgate.net
The reaction of 2-(2-bromoaryl)imidazoles with sodium azide, in the presence of a copper catalyst, leads to the formation of an amino group, which then undergoes oxidative amination with DMA in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to yield the imidazo[1,2-c]quinazoline core. researchgate.netacs.org This method is notable for its use of readily available starting materials and its amenability to gram-scale synthesis. researchgate.net
Copper-Catalyzed Ullmann Type C–N Coupling and Intramolecular Cross-Dehydrogenative Coupling for Imidazo[1,2-c]quinazolines
Copper-catalyzed tandem reactions are a powerful tool for constructing imidazo[1,2-c]quinazolines. One such protocol involves the reaction of substituted 2-(2-bromophenyl)-1H-imidazoles with formamide (B127407) in the presence of a copper catalyst. rsc.orgrsc.org This synthesis proceeds through an initial Ullmann-type C–N coupling followed by an intramolecular dehydrative cyclization. rsc.orgrsc.org This one-pot method provides moderate to good yields of the desired products. rsc.orgrsc.org
Another approach involves a copper-catalyzed double Ullmann cross-coupling reaction between 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole and 2-bromo-1H-imidazole to form diimidazo[1,2-a:1',2'-c]quinazolines. researchgate.net This reaction constructs two new C(sp²)–N bonds in a single step. researchgate.net Furthermore, a copper-catalyzed consecutive Ullmann coupling, decarboxylation, oxidation, and dehydration reaction between 2-(2-bromoaryl)-1H-benzo[d]imidazole analogues and proline or pipecolic acid has been developed to synthesize pyrrolo or pyrido[1,2-a]imidazo[1,2-c]quinazolines. acs.org
Table 2: Copper-Catalyzed Synthesis of Imidazo[1,2-c]quinazolines acs.orgrsc.orgrsc.org
| Starting Materials | Catalyst System | Product Type | Yield (%) |
| 2-(2-bromophenyl)-1H-imidazoles and formamide | CuI, K₃PO₄ | Imidazo[1,2-c]quinazolines | Moderate to Good |
| 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole and 2-bromo-1H-imidazole | CuI, o-phenanthroline, K₂CO₃ | Diimidazo[1,2-a:1',2'-c]quinazolines | Good |
| 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole and L-proline | CuI, Cs₂CO₃ | Pyrrolo[1,2-a]imidazo[1,2-c]quinazolines | 52 |
Cyclization Reactions of 3-Amino-1H,3H-quinoline-2,4-diones with Urea (B33335) for Imidazo[1,5-c]quinazolines
A distinctive synthesis of 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones involves the reaction of substituted 3-amino-1H,3H-quinoline-2,4-diones with urea in acetic acid. researchgate.netupce.cz This reaction proceeds in high yields and involves a molecular rearrangement of the initially formed monosubstituted urea. researchgate.netupce.cz The same products can also be obtained from 3-chloro-1H,3H-quinoline-2,4-diones and urea, although in lower yields. researchgate.netupce.cz
Interestingly, the reaction of 3-amino-1H,3H-quinoline-2,4-diones with nitrourea (B1361781) in dioxane leads to different products, namely 3-alkyl/aryl-3-ureido-1H,3H-quinoline-2,4-diones or 9b-hydroxy-3a-alkyl/aryl-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones. upce.cz These can be subsequently converted to 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones by refluxing in acetic acid. upce.cz
Microwave-Assisted Synthetic Protocols for Imidazoquinoline Derivatives
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including imidazoquinoline derivatives. mdpi.com This method has been successfully applied to the one-pot sequential synthesis of pyrido[2',1':2,3]imidazo[4,5-c]quinolines. colab.ws
A solvent-free, microwave-assisted preparation of imidazo[1,5-a]pyridine (B1214698) and -quinoline derivatives has also been reported, utilizing activated MnO₂ as an oxidant. researchgate.net In another example, a recyclable magnetic Cu-MOF-74 catalyst was used for the C(sp²)–N coupling and cyclization of 2-(2-bromoaryl)imidazoles with cyanamide (B42294) under microwave irradiation to produce imidazo[1,2-c]quinazolines. acs.org The synthesis of imidazo[4,5-f] upce.czCurrent time information in Bangalore, IN.phenanthroline derivatives has been achieved with high yields under microwave irradiation. mdpi.com These examples highlight the versatility and efficiency of microwave-assisted protocols in the synthesis of this class of compounds.
Functionalization and Derivatization Strategies of the Imidazoquinazoline Scaffold
The ability to selectively introduce functional groups at specific positions on the 1h-Imidazo[4,5-h]quinazoline ring system is paramount for structure-activity relationship studies and the development of novel compounds.
Regioselective Functionalization at Specific Ring Positions
The regioselective functionalization of the imidazoquinazoline scaffold allows for precise control over the final molecular architecture. Calculations of pKa values and N-basicities can assist in predicting and achieving regioselective metalations. rsc.org For instance, the use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl enables regioselective metalation, leading to zinc and magnesium intermediates that can be quenched with various electrophiles to yield polyfunctionalized imidazopyrazine heterocycles. rsc.org
Recent advances have highlighted various strategies for selective functionalization, including nucleophilic aromatic substitution (SNAr), C-H functionalization, cross-coupling reactions, and selective metalation. chim.it These methods provide pathways to introduce substituents at positions such as C2, C4, and within the imidazole and quinazoline rings, thereby enabling the synthesis of a diverse library of derivatives. chim.it
Synthesis of N-Substituted Imidazoquinazoline and Imidazoquinoline Derivatives
The synthesis of N-substituted derivatives is a key strategy for modifying the properties of the imidazoquinazoline core. A streamlined one-pot, two-fold Cu-catalyzed C-N bond formation protocol has been developed for the efficient synthesis of a variety of N-alkyl benzimidazoquinazolinone derivatives. nih.gov This method demonstrates a broad substrate scope, utilizing readily available alkyl halides to produce the desired cyclized products in excellent yields. nih.govacs.org The protocol is tolerant of different aliphatic halides, including those with terminal and internal olefin moieties, as well as substituted benzyl (B1604629) bromides with both electron-donating and -withdrawing groups. nih.govacs.org
Furthermore, the reaction of 2-(4-chlorophenyl)-4-chloro-6-iodoquinazoline with various amines and amino acid esters has been employed to create N-substituted quinazoline derivatives. imrpress.com This approach allows for the introduction of a wide range of functionalities at the N-position, expanding the chemical space of accessible compounds.
Introduction of Alkyl, Aryl, and Heteroaryl Substituents
The introduction of alkyl, aryl, and heteroaryl groups onto the imidazoquinazoline scaffold is crucial for fine-tuning its biological and chemical properties. Copper-catalyzed Ullmann-type C-N coupling reactions, followed by intramolecular cross-dehydrogenative coupling, have been successfully used to synthesize fused imidazo (B10784944)/benzimidazo[1,2-c]quinazolines. acs.org This method allows for the introduction of various aryl and heteroaryl substituents.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira cross-coupling with terminal acetylenes, have also been investigated to increase the diversity of substitution on the quinazoline moiety. nih.gov For example, 5-aryl-7,9-dibromo-2,3-dihydroimidazo[1,2-c]quinazolines can be subjected to these reactions to introduce carbon-based substituents. nih.gov The presence of halogen atoms at specific positions, such as the 7- and/or 9-position, has been found to influence the reactivity and subsequent derivatization possibilities. nih.gov
Preparation of Mono- and Diester Derivatives
Ester derivatives of the imidazoquinazoline ring system represent another important class of compounds. The reaction of 2,3-dihydro-2-thioxo-1H-imidazo[4,5-c]-quinolin-4(5H)-ones with ethyl bromoacetate (B1195939) can produce new mono- and diesters with an imidazoquinolin-2-one ring. mdpi.com These reactions can be directed to achieve substitution at the sulfur atom or at a nitrogen atom, depending on the reaction conditions and the substrate's tautomeric form. mdpi.com
Similarly, 1-phenyl-2H,6H-imidazo[1,5-c]quinazoline-3,5-dione reacts with ethyl bromoacetate under mild conditions to yield mono- and diester derivatives. researchgate.net Quantum-mechanical modeling has been used to explain the formation of specific conformers of the resulting mono- and diesters. researchgate.net These ester derivatives can serve as valuable intermediates for further synthetic transformations.
Advanced Spectroscopic and Analytical Characterization of Imidazoquinazolines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like 1H-Imidazo[4,5-h]quinazoline. By analyzing the chemical shifts, coupling constants, and correlations, chemists can piece together the precise arrangement of atoms within the molecule.
Proton (1H) NMR Analysis
Proton (¹H) NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. In derivatives of this compound, the aromatic protons on the fused ring system typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.5 ppm. nih.govmdpi.comcore.ac.uk The exact chemical shifts are influenced by the nature and position of substituents on the heterocyclic framework.
For instance, in a series of 2,6,8-trisubstituted-1H-imidazo[4,5-g]quinazoline derivatives, the protons on the quinazoline (B50416) and imidazole (B134444) rings exhibit distinct signals. mdpi.com The protons H-5 and H-9 on the quinazoline moiety, and the H-2 proton on the imidazole ring, often appear as singlets in the aromatic region, providing clear diagnostic peaks for the formation of the imidazoquinazoline core. mdpi.com The chemical shifts of these protons can be influenced by the electronic nature of the substituents at positions 2, 6, and 8.
Table 1: Representative ¹H NMR Chemical Shift Data for Substituted Imidazoquinazolines
| Compound Name | Solvent | Key ¹H NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| 1-(3-isopropoxypropyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]-quinazoline | DMSO-d₆ | 8.28 (s, 1H), 8.56 (s, 1H) mdpi.com |
| 1-(tert-Pentyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]quinazoline | DMSO-d₆ | 8.21 (s, 1H), 8.50 (s, 1H) mdpi.com |
| 2,3-diphenylimidazo[1,2-c]quinazoline-5(6H)-thione | DMSO-d₆ | 9.06 (s, 1H, NH), 6.71-8.01 (m, 14H, Ar-H) ut.ac.ir |
| N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine | DMSO-d₆ | 8.34 (t, 1H, NH), 8.24 (d, 1H), 7.77 (m, 2H), 7.49 (m, 4H) researchgate.net |
This table presents a selection of reported ¹H NMR data for various imidazoquinazoline derivatives to illustrate the typical chemical shift ranges.
Carbon-13 (13C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in this compound and its analogues span a wide range, with aromatic and heteroaromatic carbons typically resonating between δ 110 and 160 ppm. rsc.orgrsc.orgscielo.br The positions of the signals are sensitive to the local electronic environment, allowing for the differentiation of individual carbon atoms within the fused ring system.
For example, in 2,3-diphenylimidazo[1,2-c]quinazoline-5(6H)-thione, the thiourea (B124793) carbon (C=S) gives a distinct signal at δ 159.8 ppm, confirming the presence of this functional group. ut.ac.ir The quaternary carbons of the fused system can also be identified, although they often show weaker signals due to the absence of directly attached protons. oregonstate.edu
Table 2: Representative ¹³C NMR Chemical Shift Data for Substituted Imidazoquinazolines
| Compound Name | Solvent | Key ¹³C NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline | DMSO-d₆ | 147.4, 146.3, 143.3, 136.9, 132.0, 131.4, 130.4, 128.4, 124.7, 124.2, 123.4, 123.1, 118.9, 115.6, 114.5, 111.5 rsc.org |
| 2,3-bis(4-methoxyphenyl)-[1,3]dioxolo[4,5-g]imidazo[1,2-c]quinazoline-5(6H)-thione | DMSO-d₆ | 159.6, 159.2, 152.9, 154.0, 139.7, 135.3, 132.3, 132.1, 129.0, 125.7, 122.0, 120.4, 114.4, 113.9, 113.6, 106.6, 103.4, 97.6, 55.2, 55.1 ut.ac.ir |
| 2-Methyl-6-phenylbenzo[4,5]imidazo[1,2-c]quinazoline | CDCl₃ | 148.1, 147.8, 144.5, 140.5, 138.8, 134.5, 133.4, 131.0, 129.4, 128.5, 128.1, 125.6, 123.9, 122.5, 120.0, 118.2, 114.4, 21.7 rsc.org |
This table showcases a selection of reported ¹³C NMR data, highlighting the chemical shifts for the core carbon atoms in different imidazoquinazoline structures.
Nitrogen-15 (15N) NMR Applications
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, offers direct insight into the electronic structure of nitrogen-containing heterocycles. researchgate.netipb.pt The chemical shifts of nitrogen atoms are highly sensitive to their hybridization state (e.g., pyridine-type vs. pyrrole-type nitrogens) and involvement in tautomeric equilibria. researchgate.netscience-and-fun.de
In fused heterocyclic systems like imidazoquinazolines, ¹⁵N NMR can be instrumental in determining the site of protonation or alkylation. upce.cz For example, the chemical shift difference between a pyrrole-type nitrogen (in the imidazole ring) and a pyridine-type nitrogen (in the quinazoline ring) is substantial, providing a clear method to study prototropic tautomerism. researchgate.net The coupling constants between ¹⁵N and neighboring ¹H or ¹³C atoms, such as ¹J(¹⁵N,¹H), can further confirm assignments and provide structural details. upce.cz
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of imidazoquinazolines. nih.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. princeton.edusdsu.edu It is invaluable for identifying adjacent protons in the aromatic rings and on aliphatic substituents. For example, COSY can be used to trace the connectivity of protons within the phenyl and quinazoline rings of a substituted derivative. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). sdsu.eduepfl.ch This is crucial for assigning the ¹³C signals corresponding to protonated carbons. For instance, the proton signal of H-5 on the quinazoline ring will show a correlation to the carbon signal of C-5. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments detect longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH). sdsu.eduepfl.ch This technique is particularly important for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, an HMBC correlation between the NH proton (H-11) and the carbon C-4 in a quinazolin-4-amine (B77745) derivative confirms the position of the amino substituent. researchgate.net Similarly, correlations from protons on substituents to carbons within the heterocyclic core confirm the point of attachment. rsc.org
These 2D NMR techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound and its derivatives, leaving little room for ambiguity. researchgate.netrsc.org
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar, and often non-volatile, heterocyclic compounds like imidazoquinazolines. rsc.org This method typically generates protonated molecules, [M+H]⁺, which allows for the direct determination of the molecular weight of the synthesized compound. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS) coupled with ESI is frequently used to determine the elemental composition of a molecule with high accuracy. mdpi.com By comparing the measured mass to the calculated mass for a proposed formula, the elemental composition can be confirmed, providing strong evidence for the identity of the compound. nih.gov For example, for 1-(3-isopropoxypropyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]-quinazoline, the calculated m/z for [M+H]⁺ was 517.1185, and the found value was 517.1190, confirming the molecular formula. mdpi.com
Table 3: Representative ESI-MS Data for Substituted Imidazoquinazolines
| Compound Name | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| 1-(tert-Pentyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]quinazoline | ESI | 472.2244 | 472.2247 mdpi.com |
| 2-((2,3-diphenylimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide | ESI | 487.1593 | 487.1622 nih.gov |
| 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline | ESI | 321 | 321 rsc.org |
This table provides examples of ESI-MS data for various imidazoquinazoline derivatives, demonstrating the confirmation of their molecular weights.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with high accuracy. This precision allows for the calculation of a unique elemental formula, providing unambiguous confirmation of a molecule's identity. The technique typically utilizes soft ionization methods, such as Electrospray Ionization (ESI), to generate ions of the intact molecule, often as a protonated species [M+H]⁺.
In the characterization of imidazoquinazoline derivatives, HRMS is routinely used to confirm that the synthesized product possesses the correct molecular formula. acs.orgmdpi.comresearchgate.netsemanticscholar.org The experimental mass-to-charge ratio (m/z) is compared to the theoretically calculated value for the proposed structure. A close match between the found and calculated values serves as strong evidence for the successful synthesis. acs.orgmdpi.com For instance, research on various imidazo[1,2-c]quinazolines and imidazo[4,5-g]quinazolines demonstrates the application of this method, where the observed mass of the protonated molecule [M+H]⁺ aligns with the calculated mass to within a few parts per million (ppm). acs.orgmdpi.com
The table below presents representative HRMS data for several complex imidazoquinazoline derivatives, illustrating the high degree of accuracy achieved.
| Compound Name/Description | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| 5,6-Diphenylimidazo[1,2-c] researchgate.netresearchgate.netnih.govtriazolo[1,5-a]quinazoline | C₂₃H₁₆N₅ | 362.1400 | 362.1400 | acs.org |
| 1-(tert-Pentyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]quinazoline | C₃₁H₂₉N₇ | 496.2563 | 496.2563 | mdpi.com |
| 2,6,8-Tris(4-fluorophenyl)-1-(3-isopropoxypropyl)-1H-imidazo[4,5-g]quinazoline | C₃₅H₃₀F₃N₄ | 589.2815 | 589.2809 | mdpi.com |
| 3-(Isobutylthio)-2-(4-chlorophenyl)quinazolin-4(3H)-one-7-carboxamide derivative | C₂₆H₂₅ClN₃O₂S | 478.1356 | 478.1361 | acs.org |
| 2-(4-((tert-Butyl)carbamoyl)phenyl)quinazolin-4(3H)-one-7-carboxamide derivative | C₂₂H₂₄N₃O₄S | 426.1488 | 426.1487 | acs.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule. mvpsvktcollege.ac.in The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. mvpsvktcollege.ac.inutdallas.edu These absorptions are recorded in an IR spectrum, typically plotted as transmittance versus wavenumber (cm⁻¹), providing a characteristic "fingerprint" of the molecule's functional groups. mvpsvktcollege.ac.in
For the this compound scaffold, IR spectroscopy can confirm the presence of key structural features. The N-H bond of the imidazole ring typically exhibits a stretching vibration in the range of 3200-3600 cm⁻¹. mvpsvktcollege.ac.in Aromatic C-H stretching vibrations are expected between 3000-3100 cm⁻¹, while C=C and C=N bond stretches within the fused aromatic rings appear in the 1400-1680 cm⁻¹ region. libretexts.org The region from 910-650 cm⁻¹ can provide information on the substitution pattern of the aromatic rings. mvpsvktcollege.ac.in In synthetic studies, IR spectroscopy is also invaluable for monitoring reaction progress, such as by observing the disappearance of a carbonyl (C=O) peak (e.g., ~1700 cm⁻¹) from a starting material and the appearance of a new characteristic band for the product. mdpi.com
The following table summarizes the expected IR absorption ranges for the primary functional groups in a typical this compound structure.
| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) | Notes | Reference |
| Imidazole | N-H Stretch | 3200 - 3600 | Can be a medium to weak band. Primary amines show two peaks. | mvpsvktcollege.ac.in |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Indicates the presence of hydrogens attached to the aromatic system. | libretexts.org |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | In-ring stretching vibrations, often appearing as multiple sharp bands. | libretexts.org |
| Fused Heterocycle | C=N Stretch | 1600 - 1680 | Stretching vibration for imine or heteroaromatic C=N bonds. | libretexts.org |
| Alkane (Subst.) | C-H Stretch | 2850 - 3000 | Present if alkyl substituents are attached to the core structure. | libretexts.org |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in chemical characterization that provides the quantitative percentage composition of elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—in a pure compound. researchgate.net This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized substance. researchgate.net The process involves combusting a small, precise amount of the sample and quantifying the resulting combustion products (e.g., CO₂, H₂O, N₂).
The experimentally determined percentages of each element are then compared to the theoretical percentages calculated from the proposed molecular formula. A strong agreement between the found and calculated values, typically within ±0.4%, confirms the elemental composition and purity of the compound. researchgate.net This verification is a standard and essential step in the characterization of novel heterocyclic systems, including derivatives of quinazoline and imidazoquinazoline. researchgate.netmdpi.comresearchgate.net
The data table below shows examples of elemental analysis results for related quinazolinone derivatives, demonstrating the expected correlation between calculated and found values.
| Compound Description | Molecular Formula | Analysis | % C | % H | % N | Reference |
| 3-Benzyl-2-phenylquinazolin-4(3H)-one | C₂₁H₁₆N₂O | Calculated | 80.75 | 5.16 | 8.97 | researchgate.net |
| Found | 80.74 | 5.12 | 8.96 | researchgate.net | ||
| 3-Benzyl-2-(4-methoxyphenyl)quinazolin-4(3H)-one | C₂₂H₁₈N₂O₂ | Calculated | 77.17 | 5.30 | 8.18 | researchgate.net |
| Found | 77.20 | 5.33 | 8.16 | researchgate.net | ||
| 3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | C₂₁H₁₅ClN₂O | Calculated | 72.73 | 4.36 | 8.08 | researchgate.net |
| Found | 72.70 | 4.40 | 8.10 | researchgate.net |
Computational and Theoretical Investigations of Imidazoquinazolines
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of imidazoquinazoline derivatives. bohrium.com These calculations offer a theoretical framework to understand and predict the behavior of these molecules at a quantum level.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in determining the chemical reactivity and stability of a molecule. sapub.org A smaller HOMO-LUMO gap generally implies higher reactivity. For instance, in a study of quinazolinone–vanillin derivatives, the diacetyl derivative exhibited the lowest energy gap of 1.522 eV, suggesting it is more reactive compared to other synthesized compounds in the series which had gaps as high as 4.690 eV. sapub.orgsapub.org This analysis of frontier molecular orbitals is a fundamental method for explaining electronic transitions and reactivity. sapub.org
Studies of Ionization Potential, Electron Affinity, Hardness, Softness, Electronegativity, and Electrophilicity
Quantum chemical calculations are employed to determine a range of global reactivity descriptors. These include ionization potential (IP), electron affinity (EA), chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). sapub.orgsapub.org These parameters are crucial for describing the reactivity and stability of compounds. sapub.org For example, lower chemical hardness is associated with higher reactivity. sapub.org The calculation of these descriptors helps in understanding the molecule's ability to donate or accept electrons, providing a comprehensive picture of its chemical behavior. sapub.orginternationaljournalssrg.org
Below is an interactive table showcasing calculated quantum chemical parameters for a series of quinazolinone derivatives, highlighting the variations in their electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Hardness (η) | Softness (σ) | Electronegativity (χ) | Electrophilicity (ω) |
| Derivative 1 | -7.533 | -1.132 | 6.400 | 7.533 | 1.132 | 1.601 | 0.625 | 4.333 | 5.864 |
| Derivative 2 | -6.100 | -1.410 | 4.690 | 6.100 | 1.410 | 2.345 | 0.426 | 3.755 | 3.006 |
| Derivative 3 | -0.210 | -0.039 | 0.171 | 0.210 | 0.039 | 0.085 | 11.700 | 0.250 | 0.364 |
| Derivative 4 | -0.209 | -0.041 | 0.168 | 0.209 | 0.041 | 0.084 | 11.906 | 0.125 | 0.093 |
Note: The data in this table is derived from studies on related quinazolinone structures and is presented to illustrate the application of these computational methods. researchgate.net
Optimized Geometries and Molecular Orbital Spatial Distributions
DFT calculations are also used to determine the optimized three-dimensional geometries of imidazoquinazoline molecules. bohrium.com This process finds the most stable conformation of the molecule, which is essential for understanding its interactions with biological targets. Furthermore, these calculations provide a visual representation of the spatial distribution of the HOMO and LUMO orbitals. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attacks, respectively, offering insights into the molecule's reactivity. sapub.org
Molecular Modeling and Docking Studies
Molecular modeling and docking are indispensable computational techniques for predicting how a ligand, such as an imidazoquinazoline derivative, will interact with a biological target.
Prediction of Substitution Effects on Molecular Stability and Reactivity
Computational studies can effectively predict how different substituents on the imidazoquinazoline core will affect the molecule's stability and reactivity. For example, in a study of substituted imidazo[1,2-c]quinazolines, it was observed that the nature and position of substituents on the terminal phenyl ring had a significant impact on their inhibitory activities. nih.gov Incorporating methyl, methoxy, or chlorine groups at the C-4 position of the phenyl ring led to detrimental effects on the inhibitory potency of certain benzo bohrium.comnih.govimidazo[1,2-c]quinazoline derivatives. nih.gov
In Silico Ligand-Target Interaction Modeling (e.g., lumazine (B192210) synthase, AMPA receptors)
Molecular docking simulations are performed to model the interaction between imidazoquinazoline derivatives and their protein targets at the atomic level. These studies can predict the binding orientation and affinity of a ligand within the active site of a receptor. For instance, docking studies have been used to investigate the interactions of imidazo[1,2-c]quinazoline derivatives with α-glucosidase. nih.gov In another example, computational studies on heterocyclic-fused imidazolylquinoxalinones targeting the AMPA receptor indicated that the nitrogen atom of the fused heterocycles plays a crucial role as a hydrogen bond acceptor in binding to the receptor. nih.gov These in silico models are vital for rational drug design, helping to guide the synthesis of more potent and selective inhibitors. nih.govekb.eg
Pharmacophore Modeling for Receptor Binding Affinity Prediction
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This approach is instrumental in predicting the binding affinity of novel compounds and guiding the design of new, more potent derivatives.
For fused heterocyclic systems related to imidazoquinazolines, pharmacophore models have been developed to understand their interaction with various receptors. For instance, in the context of AMPA receptor antagonists, a pharmacophore model was proposed for imidazolylquinoxaline derivatives. acs.org This model identified key interaction points crucial for binding, suggesting that a nitrogen atom in the fused heterocyclic ring system acts as a hydrogen bond acceptor, while amide groups serve as proton donors. acs.org The introduction of specific alkyl substituents was also found to enhance binding affinity, a phenomenon attributed to the stabilization energy of hydrogen-bonding interactions between the receptor and the quinoxaline (B1680401) core. acs.org
In the development of inhibitors for the epidermal growth factor receptor (EGFR) tyrosine kinase, studies on fused tricyclic quinazoline (B50416) analogues have provided insights into the structural requirements for high-potency binding. A study focusing on imidazo[4,5-g]quinazolines, a linear isomer of the 1H-imidazo[4,5-h]quinazoline scaffold, identified it as an exceptionally potent inhibitor. acs.org The high affinity is attributed to its ability to competitively bind at the ATP site of the EGFR. acs.org This suggests that the core imidazoquinazoline structure presents an ideal scaffold for positioning key interacting moieties.
A pharmacophore model for quinazoline-based EGFR inhibitors identified a five-point model (AAARR) as being statistically significant for predicting activity. researchgate.net This model typically consists of features like hydrogen bond acceptors (A) and aromatic rings (R), underscoring the importance of these specific interactions for binding affinity. researchgate.netmdpi.com The key features identified in such models for related compounds are summarized in the table below.
Table 1: Key Pharmacophore Features for Receptor Binding of Imidazoquinazoline-related Scaffolds
| Receptor Target | Key Pharmacophore Features Identified | Compound Class Studied | Source |
| AMPA Receptor | Hydrogen bond acceptors (N-atom in fused heterocycle), Hydrogen bond donors (amide protons) | Imidazolylquinoxalinones | acs.org |
| EGFR Tyrosine Kinase | ATP-competitive scaffold, specific geometry for binding | Imidazo[4,5-g]quinazolines | acs.org |
| EGFR | Two Hydrogen Bond Acceptors, Three Aromatic Rings (AAARR model) | Quinazoline derivatives | researchgate.net |
Structure-Activity Relationship (SAR) Elucidation through Computational Approaches
Computational methods are pivotal in elucidating the Structure-Activity Relationships (SAR) of heterocyclic compounds, providing detailed insights into how molecular structure influences biological activity. These approaches allow for the rational design of more effective therapeutic agents.
Mapping of Electrostatic Potential (MEP) is a computational tool used to visualize the charge distribution on a molecule's surface, predicting how it will interact with other molecules. isca.me The MEP surface displays regions of negative, positive, and neutral electrostatic potential, which are crucial for understanding intermolecular interactions like hydrogen bonding and electrophilic/nucleophilic attacks. isca.me
In studies of quinazolin-4-one derivatives, MEP analysis has been used to explain their structure-activity relationships, for instance, in antioxidant activity. sapub.org The MEP map identifies:
Negative Potential Regions (Red/Yellow): These areas are rich in electrons, typically found around electronegative atoms like oxygen and nitrogen. They represent sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. isca.me
Positive Potential Regions (Blue): These areas are electron-deficient, usually located around hydrogen atoms attached to electronegative atoms. They are susceptible to nucleophilic attack and act as hydrogen bond donors. isca.me
Neutral Potential Regions (Green): These areas have a near-zero potential and are typically associated with the carbon backbone of the molecule. scribd.com
For quinazoline derivatives, MEP studies have shown that the distribution of these potentials across the molecule dictates its reactivity and ability to interact with biological targets. sapub.orgresearchgate.net The specific arrangement of electron-rich and electron-poor regions on the this compound scaffold would similarly govern its binding orientation within a receptor's active site.
Table 2: Interpreting Molecular Electrostatic Potential (MEP) Surfaces
| Potential Region | Color on MEP Map | Interpretation | Type of Interaction | Source |
| Negative | Red, Yellow | Electron-rich, high electron density | Susceptible to electrophilic attack, hydrogen bond acceptor | isca.me |
| Positive | Blue | Electron-deficient, low electron density | Susceptible to nucleophilic attack, hydrogen bond donor | isca.me |
| Neutral | Green | Zero potential | Associated with non-polar regions | scribd.com |
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical or structural descriptors with observed activity, such as IC50 or Ki values. plos.org
For various quinazoline derivatives, QSAR models have successfully identified key descriptors that influence their therapeutic effects. researchgate.netmdpi.com These descriptors generally fall into several categories:
Electronic Descriptors: Parameters like dipole moment and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with activity. sapub.orgresearchgate.net For example, the HOMO-LUMO energy gap can indicate the chemical reactivity and stability of a molecule. sapub.org
Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity and other topological indices can be important, indicating that the bulk and spatial arrangement of substituents influence how the molecule fits into a receptor binding pocket. researchgate.net
Lipophilic Descriptors: The partition coefficient (logP) is a measure of a compound's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes. researchgate.net
In the context of imidazoquinazolines, SAR studies have highlighted the critical role of the scaffold's geometry. For instance, linear imidazo[4,5-g]quinazolines were found to be significantly more potent as EGFR inhibitors than their angular isomers, including those with the imidazo[4,5-h]quinazoline structure. acs.org This potent activity of the linear scaffold was associated with small, electron-donating substituents at specific positions. acs.org A QSAR model for imidazo[1,5-a]quinazolin-5(4H)-one derivatives with antitumor activity was developed and showed good predictive power, further demonstrating the utility of these computational approaches. mdpi.com
Table 3: Common Computational Descriptors Used in QSAR for Quinazoline Derivatives
| Descriptor Type | Example Descriptors | Significance in SAR | Source |
| Electronic | Dipole moment, HOMO/LUMO energy gap, Electrostatic potential | Governs reactivity and intermolecular electrostatic interactions. | sapub.orgresearchgate.net |
| Steric / Topological | Molar refractivity, Molecular connectivity indices | Relates to the size, shape, and fit of the molecule within the receptor. | researchgate.net |
| Lipophilic | LogP (Octanol-water partition coefficient) | Influences solubility, membrane permeability, and pharmacokinetics. | researchgate.net |
Pharmacological Research on Imidazoquinazoline Scaffolds: Target Identification and Molecular Mechanisms
Modulation of Adenosine (B11128) Receptors (ARs) by 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives
The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor family, is a significant target for therapeutic intervention in inflammatory diseases, cancer, and ischemic conditions. The development of ligands that can fine-tune the activity of this receptor is of great interest. Derivatives of 1H-Imidazo[4,5-c]quinolin-4-amine have emerged as potent allosteric modulators of the A3AR, offering a nuanced approach to receptor modulation compared to direct-acting orthosteric agonists.
Derivatives of 1H-Imidazo[4,5-c]quinolin-4-amine have been identified as positive allosteric modulators (PAMs) of the human A3 adenosine receptor. nih.govscispace.com These compounds bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous agonist adenosine binds. acs.org This allosteric interaction does not activate the receptor directly but rather enhances the functional response of the receptor to an orthosteric agonist.
Structural modifications on the 1H-imidazo[4,5-c]quinolin-4-amine scaffold, particularly at the 4-amino and 2-positions, have been systematically explored to understand the structure-activity relationships (SAR) for allosteric enhancement. nih.govscispace.com Research has shown that substitutions with bulky cycloalkyl groups at the 2-position and specific aryl amino groups at the 4-position can lead to significant potentiation of agonist activity. mdpi.com For instance, compounds with a 4-(3,5-dichlorophenylamino) or a 2-(1-adamantyl) substitution have been shown to produce substantial allosteric enhancement, in some cases doubling the maximal efficacy of the A3AR agonist Cl-IB-MECA. mdpi.comnih.gov Conversely, other substitutions, such as a 2-(4-tetrahydropyranyl) group, can eliminate the allosteric enhancement effect. mdpi.comnih.gov These findings highlight that the allosteric and orthosteric inhibitory effects within the imidazoquinoline series are structurally separable, allowing for the rational design of selective A3AR PAMs. mdpi.comnih.gov
| Compound ID | 2-Position Substituent | 4-Position Substituent | Effect on A3AR Function |
| 6 | H | 3,5-Dichlorophenylamino | Allosteric Enhancement (209% of agonist max) |
| 20 | 1-Adamantyl | NH2 | Allosteric Enhancement (201% of agonist max) |
| 43 (LUF6000) | Cyclohexyl | 3,4-Dichlorophenylamino | Potentiated agonist efficacy by 45-50% |
| 23/24 | 4-(Benzoylamino)cyclohexyl | NH2 | Weak Negative Allosteric Modulator |
The allosteric modulation by 1H-imidazo[4,5-c]quinolin-4-amine derivatives has a profound impact on the efficacy of A3AR agonists and their binding kinetics. A key characteristic of these PAMs is their ability to increase the maximum efficacy (Emax) of an agonist in functional assays, such as [³⁵S]GTPγS binding. mdpi.comnih.gov For example, several derivatives have been shown to potentiate the maximum efficacy of the agonist Cl-IB-MECA. nih.govscispace.com One notable compound, LUF6000 (compound 43), was found to enhance agonist efficacy in a functional assay by 45% without affecting the agonist's potency (EC50). nih.govscispace.com
Furthermore, these allosteric enhancers can significantly alter the dissociation kinetics of orthosteric ligands. A number of these compounds have been observed to decrease the rate of dissociation of the agonist radioligand [¹²⁵I]I-AB-MECA from the A3AR. nih.govscispace.com This "slowing" of the dissociation rate effectively increases the residency time of the agonist at the receptor, which can contribute to the enhanced and prolonged signaling. The ability of these compounds to enhance agonist efficacy and slow dissociation without significantly impacting agonist potency is a key feature of their allosteric mechanism. nih.govscispace.com
Targeting Tyrosine Kinases (TKs) with Imidazoquinazolines
Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating growth, proliferation, differentiation, and survival. Aberrant TK activity is a hallmark of many cancers, making them prime targets for therapeutic inhibitors. Various imidazoquinazoline scaffolds have been investigated for their potential to inhibit specific tyrosine kinases.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer. nih.gov While the broader quinazoline (B50416) class of molecules, such as gefitinib (B1684475) and erlotinib, are well-established EGFR inhibitors, specific research on the Imidazo[4,5-g]quinazoline scaffold as an EGFR inhibitor is not extensively documented in available literature. The synthesis of novel 2,6,8-triaryl-1H-imidazo[4,5-g]quinazoline derivatives has been reported, but their biological activity against EGFR was not described. nih.gov Similarly, a study on thiazolo-fused [4,5-g] or [5,4-g]quinazolin-8-ones found that these linear derivatives were not kinase inhibitors. mdpi.com However, the fundamental mechanism by which related quinazoline compounds inhibit EGFR is well understood.
The primary mechanism by which quinazoline-based inhibitors target EGFR is through competitive inhibition at the adenosine triphosphate (ATP) binding site within the kinase domain. EGFR, like other kinases, utilizes ATP as a phosphate (B84403) donor to phosphorylate downstream substrates. The quinazoline core scaffold acts as a pharmacophore that mimics the adenine (B156593) ring of ATP, allowing it to occupy the ATP-binding pocket.
This binding prevents ATP from accessing the active site, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote cell proliferation. The specificity and potency of these inhibitors are often modulated by substitutions on the quinazoline ring. For many 4-anilinoquinazolines, the anilino side chain extends into a hydrophobic pocket adjacent to the ATP site, forming crucial interactions that enhance binding affinity and selectivity for EGFR over other kinases. The interaction with key amino acid residues in the ATP binding site, such as those in the DFG motif, is critical for potent inhibition.
The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth and survival that is frequently dysregulated in cancer. mdpi.com The alpha isoform, PI3Kα, is a particularly attractive target. A series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized as potent PI3Kα inhibitors. mdpi.com
These compounds demonstrated significant antiproliferative activity against various tumor cell lines. mdpi.com In vitro kinase assays confirmed that their anticancer effects were mediated through the inhibition of PI3Kα. One of the most potent compounds identified, compound 13k , exhibited an IC50 value of 1.94 nM against PI3Kα. mdpi.com Further studies with this compound in HCC827 cancer cells showed that it induced cell cycle arrest at the G2/M phase and promoted apoptosis, consistent with the inhibition of the PI3K signaling pathway. mdpi.com These results underscore the potential of the imidazo[1,2-a]pyridin-6-yl quinazoline scaffold for the development of targeted anticancer agents. mdpi.com
| Compound ID | Target Kinase | IC50 (nM) |
| 13k | PI3Kα | 1.94 |
Interactions with Toll-like Receptors (TLRs)
The imidazoquinoline scaffold is a cornerstone in the development of synthetic ligands for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns like single-stranded RNA, which triggers downstream signaling pathways to activate an immune response.
Derivatives of the 1H-imidazo[4,5-c]quinoline ring system are prominent synthetic agonists of TLR7. Their activation of TLR7, which is primarily expressed in endosomes of plasmacytoid dendritic cells (pDCs) and B-cells, initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs). invivogen.comresearchgate.netnih.gov The subsequent production of pro-inflammatory cytokines and type I interferons (IFN-α/β) orchestrates a broad antiviral and antitumor immune response. nih.govinvivogen.com
Gardiquimod , an imidazoquinoline compound, is a selective and potent agonist for both human and mouse TLR7. invivogen.com Studies using HEK293 cells expressing TLR7 have demonstrated that Gardiquimod induces the activation of NF-κB. invivogen.comcreative-diagnostics.com It is considered to be approximately 10 times more potent than the earlier compound, Imiquimod. nih.gov The immunomodulatory effects of Gardiquimod include promoting the proliferation and activation of various immune cells, including T cells and natural killer (NK) cells, and enhancing the production of IL-12 by macrophages and dendritic cells. nih.gov
Imiquimod is another well-known TLR7 agonist from this class that also exhibits some activity on TLR8. nih.govnih.gov Its activation of the immune system is widely utilized in therapeutic applications. Like Gardiquimod, it stimulates splenocyte activation and can enhance the cytolytic capabilities of immune cells against tumor cells. nih.gov
These TLR7 agonists effectively function as immune response modifiers by stimulating both innate and adaptive immunity, making them valuable candidates for vaccine adjuvants and cancer immunotherapy. nih.govnih.govnih.gov
While sharing structural similarities, imidazoquinoline-based compounds exhibit distinct and differential activity profiles toward TLR7 and TLR8, which is critical for their therapeutic application.
Resiquimod (R848) is a notable dual agonist, potently activating both human TLR7 and TLR8. invivogen.comnih.gov This dual activity allows it to stimulate a wider range of immune cells and induce a broad spectrum of pro-inflammatory cytokines. researchgate.net In human primary peripheral blood mononuclear cells (PBMCs), Resiquimod's activation of TLR7 and TLR8 leads to the production of cytokines like IFN-alpha, TNF, and IL-12. nih.gov Its action proceeds via TLR8 in human neutrophils, priming them for the biosynthesis of inflammatory lipid mediators. nih.gov It is important to note that while Resiquimod activates both TLR7 and TLR8 in humans, it only acts on TLR7 in mice. invivogen.com
In contrast, Gardiquimod is highly selective for TLR7. invivogen.com It specifically activates human and mouse TLR7, with minimal to no activation of TLR8 at typical concentrations. invivogen.comcreative-diagnostics.com Slight activation of human TLR8 may only occur at very high concentrations. creative-diagnostics.com This selectivity makes Gardiquimod a useful research tool for isolating TLR7-specific pathways.
Imiquimod primarily functions as a TLR7 agonist, though it can bind to TLR8 to a lesser extent. nih.gov The differential activation profiles of these compounds allow for the fine-tuning of the immune response depending on the therapeutic goal. A TLR7-biased agonist might be preferred to avoid the broad pro-inflammatory cytokine release associated with potent TLR8 activation, which can lead to toxicity. researchgate.net
| Compound | Primary Target(s) | Key Immunomodulatory Effects |
|---|---|---|
| Gardiquimod | TLR7 (Selective) | Induces NF-κB activation; Promotes T cell and NK cell activation; Stimulates IL-12 production. invivogen.comnih.gov |
| Resiquimod (R848) | TLR7 and TLR8 (Dual Agonist) | Potent induction of IFN-α and other pro-inflammatory cytokines; Primes neutrophils for lipid mediator biosynthesis. invivogen.comnih.govnih.gov |
| Imiquimod | TLR7 (with weaker TLR8 activity) | Induces IFN-α release; Promotes splenocyte proliferation and cytolytic function. nih.govnih.gov |
Enzyme Inhibition Studies
Beyond immunomodulation, various heterocyclic scaffolds related to imidazoquinazolines have been investigated as inhibitors of enzymes that are vital for the survival of pathogens or the proliferation of cancer cells.
The imidazo[4,5-b]pyridine scaffold has been identified as a promising inhibitor of lumazine (B192210) synthase. nih.govnih.gov This enzyme is a key component of the riboflavin (B1680620) (vitamin B2) biosynthesis pathway, which is essential for microorganisms but absent in humans. This makes lumazine synthase an attractive target for developing novel anti-infective agents. nih.govnih.gov
In-silico docking studies have been used to investigate the interactions between various [1H,3H] imidazo[4,5-b]pyridine derivatives and the lumazine synthase protein from Mycobacterium tuberculosis. nih.gov These computational models predict that hydrogen bonding, hydrophobic interactions, and van der Waals forces help stabilize the enzyme-inhibitor complex. nih.gov Subsequent in-vitro antimicrobial screening of synthesized compounds demonstrated that several derivatives exhibited potent antibacterial and antifungal activities, in some cases comparable to standard drugs like Ciprofloxacin and Fluconazole. nih.gov
DNA topoisomerases (Topo I and Topo II) are essential enzymes that manage DNA topology during replication, transcription, and repair, making them validated targets for anticancer drugs. nih.govoncohemakey.com Various quinazoline derivatives and related fused heterocyclic systems have been developed as potent topoisomerase inhibitors.
These inhibitors typically function as "poisons," stabilizing the transient covalent complex formed between the topoisomerase enzyme and DNA. ekb.eg This prevents the re-ligation of the DNA strand(s), leading to an accumulation of DNA breaks that trigger cell cycle arrest and apoptosis. nih.govoncohemakey.com
Several classes of compounds based on this scaffold have shown significant activity:
Tryptanthrin Derivatives: Tryptanthrin, an indoloquinazoline alkaloid, and its derivatives have been identified as dual inhibitors of Topo I and Topo II. nih.govrsc.org One derivative, 7-((2-(dimethylamino)ethyl)amino)indolo[2,1-b]quinazoline-6,12-dione, was found to inhibit Topo II with an IC₅₀ value of 26.6 µM. nih.gov
Imidazo[4,5-b]phenazines: This closely related scaffold has yielded compounds with dual Topo I and Topo IIα inhibitory activity. Notably, certain derivatives displayed potency against Topo IIα comparable to the clinical drug etoposide, with IC₅₀ values of 22.72 µM and 26.74 µM. ekb.egresearchgate.net Another compound from this series was a potent Topo I inhibitor with an IC₅₀ of 29.25 µM, similar to camptothecin. ekb.eg
Other Quinazoline Scaffolds: Researchers have also developed 1,2,4-triazolo[4,3-c]quinazolines and pyrazolo[4,3-f]quinolines that function as Topo II inhibitors and DNA intercalators, exhibiting cytotoxic effects against various cancer cell lines. nih.govmdpi.com
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of TS leads to a "thymineless death" in rapidly proliferating cells, establishing it as a key target in cancer chemotherapy. nih.govascopubs.org
Quinazoline-based antifolates are a major class of TS inhibitors. A prominent example is N¹⁰-propargyl-5,8-dideazafolic acid (CB3717) , a potent and specific TS inhibitor. ascopubs.orgnih.gov The mechanism of action for CB3717 involves the depletion of thymidine (B127349) pools, which leads to a significant increase in intracellular levels of deoxyuridine triphosphate (dUTP). nih.govaacrjournals.org This accumulation results in the misincorporation of uracil (B121893) into DNA, triggering futile cycles of DNA repair that culminate in DNA strand breaks and cell death. nih.gov
Further research into quinazoline antifolates has explored modifications to the core structure to improve potency and pharmacological properties. nih.govnih.govICI D1694 , another folate-based quinazoline inhibitor, demonstrates potent inhibition of L1210 TS with a Ki value of 62 nM. aacrjournals.org The inhibitory activity of these compounds is often significantly enhanced upon intracellular polyglutamation, which traps the inhibitor within the cell and increases its affinity for the enzyme. aacrjournals.org
| Compound/Scaffold | Target Enzyme | Reported Activity (IC₅₀ / Ki) |
|---|---|---|
| Imidazo[4,5-b]pyridines | Lumazine Synthase | Potent antimicrobial activity demonstrated. nih.gov |
| 7-((2-(dimethylamino)ethyl)amino)indolo[2,1-b]quinazoline-6,12-dione | Topoisomerase II | IC₅₀ = 26.6 µM nih.gov |
| Imidazo[4,5-b]phenazine Derivative (4g) | Topoisomerase IIα | IC₅₀ = 22.72 µM ekb.eg |
| Imidazo[4,5-b]phenazine Derivative (4f) | Topoisomerase IIα | IC₅₀ = 26.74 µM ekb.eg |
| Imidazo[4,5-b]phenazine Derivative (4e) | Topoisomerase I | IC₅₀ = 29.25 µM ekb.eg |
| CB3717 (N¹⁰-propargyl-5,8-dideazafolic acid) | Thymidylate Synthase | Potent inhibitor leading to dUTP accumulation. nih.gov |
| ICI D1694 | Thymidylate Synthase (L1210) | Ki = 62 nM aacrjournals.org |
Phosphodiesterase (PDE) Inhibition
The imidazoquinazoline scaffold has been successfully exploited to develop potent and selective inhibitors of phosphodiesterase type 5 (PDE5). A notable example is a series of N-3-substituted imidazoquinazolinones. One compound from this series demonstrated significant potency and selectivity for PDE5 in vitro, with activity comparable to sildenafil (B151) in functional assays of erectile function. This highlights the potential of the imidazoquinazoline core in designing agents for conditions like male erectile dysfunction, where PDE5 inhibition is a key therapeutic strategy. The structure-activity relationship (SAR) studies within this class of compounds have provided valuable insights for optimizing potency and selectivity against various PDE isozymes.
Table 1: PDE5 Inhibition by Imidazoquinazoline Analogs
| Compound | Target | Activity |
| N-3-substituted imidazoquinazolinone | PDE5 | Potent and selective inhibition |
Adenosine Deaminase and Inosine (B1671953) 5'-Monophosphate Dehydrogenase Inhibition
While direct inhibition of adenosine deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH) by compounds with the 1h-Imidazo[4,5-h]quinazoline scaffold is not extensively documented, research on the closely related 1H-imidazo[4,5-c]quinolin-4-amine derivatives has shown their activity as allosteric modulators of the A3 adenosine receptor (A3AR). These compounds can enhance the efficacy of A3AR agonists, suggesting a role in modulating adenosine signaling pathways. Although this is distinct from direct enzyme inhibition, it underscores the potential of the broader imidazo-fused quinoline (B57606) and quinazoline family to interact with components of the purinergic system.
For IMPDH, another key enzyme in purine (B94841) metabolism, derivatives of quinazolinone, such as quinazolinethiones and quinazolinediones, have been identified as inhibitors. This suggests that the quinazoline portion of the this compound scaffold could contribute to IMPDH binding, though further investigation is needed to confirm this for the fused imidazole (B134444) series.
Table 2: Activity of Imidazo-fused Quinoline/Quinazoline Analogs on Purinergic Targets
| Compound Class | Target | Mechanism of Action |
| 1H-Imidazo[4,5-c]quinolin-4-amines | A3 Adenosine Receptor | Positive Allosteric Modulator |
| Quinazolinethiones/Quinazolinediones | IMPDH | Inhibition |
Aurora-A Kinase Inhibition
The imidazo[4,5-b]pyridine scaffold, a close structural analog of imidazoquinazoline, has been the subject of extensive research in the development of Aurora kinase inhibitors. A series of these derivatives were identified as potent, orally bioavailable inhibitors of Aurora kinases. Optimization of this series led to the discovery of compounds with significant inhibitory activity against Aurora-A. For instance, quantitative structure-activity relationship (QSAR) studies on 65 imidazo[4,5-b]pyridine derivatives have provided models to predict their anticancer activities based on their molecular conformations. These findings suggest that the imidazoquinazoline scaffold holds promise for the development of novel anticancer agents targeting Aurora-A kinase.
Table 3: Aurora Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Target | Key Findings |
| Imidazo[4,5-b]pyridine derivatives | Aurora Kinases | Potent, orally bioavailable inhibitors. QSAR models developed for activity prediction. nih.gov |
Receptor Antagonism and Agonism (Non-AR/TLR/TK Specific)
AMPA-type Non-NMDA Receptor Binding and Modulation by Imidazolylquinoxalines
The quinoxaline-2,3-dione structure is a well-established backbone for competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Research into related heterocyclic systems has explored the potential of imidazolyl-substituted quinoxalinediones and their bioisosteres. One study focused on 1-substituted 6-imidazolyl-7-nitro- and 7-imidazolyl-6-nitroquinoxalinediones. The structure-activity relationships revealed that specific substitutions on the quinoxalinedione (B3055175) nucleus could significantly enhance AMPA receptor affinity. For example, 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione exhibited a high affinity for the AMPA receptor with a Ki value of 0.021 μM and showed over 100-fold selectivity for the AMPA receptor over the NMDA receptor. mdpi.com Another related scaffold, 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione, also demonstrated affinity for AMPA receptors with a Ki value of 0.14 μM. mdpi.com These findings indicate that the incorporation of an imidazole moiety into a bicyclic heteroaromatic system is a viable strategy for developing selective AMPA receptor antagonists.
Table 4: AMPA Receptor Antagonism by Imidazolyl-Quinoxalinedione Analogs
| Compound | Target | Ki Value (μM) |
| 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione | AMPA Receptor | 0.021 mdpi.com |
| 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione | AMPA Receptor | 0.14 mdpi.com |
Calcitonin Gene-Related Peptide (CGRP) Receptor Interactions
The development of small molecule antagonists for the calcitonin gene-related peptide (CGRP) receptor has been a significant advancement in the treatment of migraine. mdpi.comnih.gov A key clinical candidate, MK-0974 (telcagepant), features an N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide structure. nih.gov This compound contains an imidazo[4,5-b]pyridine core, which is a close isostere of the imidazoquinazoline scaffold. The discovery and optimization of this series of CGRP receptor antagonists highlight the importance of the imidazo-fused heterocyclic system in achieving high-affinity binding. Another approved CGRP receptor antagonist, rimegepant, also incorporates a 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine moiety. Furthermore, research has identified 1-[N2-[3,5-Dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-d-tyrosyl]-l-lysyl]-4-(4-pyridinyl)piperazine (BIBN4096) as a potent CGRP antagonist, demonstrating that the quinazolinone substructure is also conducive to CGRP receptor antagonism. nih.gov
Table 5: CGRP Receptor Antagonism by Imidazo-fused Pyridine and Quinazolinone Derivatives
| Compound | Core Scaffold | Target |
| MK-0974 (Telcagepant) | Imidazo[4,5-b]pyridine | CGRP Receptor nih.gov |
| Rimegepant | Imidazo[4,5-b]pyridine | CGRP Receptor |
| BIBN4096 | Quinazolinone | CGRP Receptor nih.gov |
Vasopressin V3 Receptor Antagonism
A novel class of vasopressin V3 (also known as V1b) receptor antagonists based on a 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide scaffold has been discovered and optimized. A lead compound identified through high-throughput screening, while having good activity in a V3 binding assay (IC50 = 0.20 μM), possessed suboptimal physicochemical properties. Subsequent optimization efforts led to the identification of more potent analogs with improved drug-like characteristics. For instance, analogs such as compound 19 (IC50 = 0.31 μM) and compound 24 (IC50 = 0.12 μM) were developed. The structure-activity relationship studies of this series have provided valuable information for the design of selective V3 receptor antagonists, which have potential therapeutic applications in conditions like depression and anxiety.
Table 6: Vasopressin V3 Receptor Antagonism by Quinazolinone Derivatives
| Compound | Target | IC50 (μM) |
| Lead Compound | Vasopressin V3 Receptor | 0.20 |
| Analog 19 | Vasopressin V3 Receptor | 0.31 |
| Analog 24 | Vasopressin V3 Receptor | 0.12 |
Fibrinogen Receptor Antagonism
Research into the pharmacological activities of the this compound scaffold and its derivatives has explored various therapeutic targets. However, based on a comprehensive review of available scientific literature, there is no published research specifically identifying or detailing the activity of this compound derivatives as fibrinogen receptor antagonists.
The fibrinogen receptor, also known as glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa), is a key receptor on the surface of platelets. Its antagonism is a critical mechanism for antiplatelet therapies, which are used to prevent thrombosis in cardiovascular diseases. While numerous classes of compounds have been investigated for this activity, the this compound scaffold does not appear to be among them in the current body of scientific publications.
Consequently, there are no detailed research findings, data on molecular mechanisms, or structure-activity relationship studies to report for this specific pharmacological target in relation to this compound.
Data Table
As no research data is available on the fibrinogen receptor antagonism of this compound derivatives, a data table cannot be generated.
Structure Activity Relationship Sar Analysis of Imidazoquinazoline Derivatives
Impact of Substituent Position and Nature on Biological Potency and Selectivity
The biological activity of imidazoquinazoline derivatives is highly sensitive to the position and chemical nature of substituents on the heterocyclic scaffold. Research into these modifications has established a clear SAR, guiding the design of more potent and selective agents.
Effects of N-Substitution (e.g., N1 of 1H-imidazo[4,5-c]quinoline)
Substitution on the nitrogen atoms of the imidazo (B10784944) ring plays a significant role in modulating biological activity. Studies on fused tricyclic quinazoline (B50416) analogues, such as the linear imidazo[4,5-g]quinazolines, have demonstrated that modifications at this position can alter potency. For instance, N-methyl analogues of potent inhibitors were found to retain similar high potency. acs.orgnih.gov However, the introduction of larger, more complex substituents, such as an N-[2-(dimethylamino)ethyl] group, resulted in a decrease in effectiveness. acs.org This suggests that while small alkyl substitutions on the imidazole (B134444) nitrogen are well-tolerated, bulkier groups may introduce steric hindrance or unfavorable interactions within the target's binding site, thereby reducing inhibitory activity.
Table 1: Effect of N-Substitution on Biological Potency of Imidazo[4,5-g]quinazoline Derivatives
| Compound | Substituent | Relative Potency | Reference |
|---|---|---|---|
| Linear imidazo[4,5-g]quinazoline (8) | -H | Highly Potent (IC50: 0.008 nM) | acs.org |
| N-methyl analogue (84) | -CH3 | Similar to parent compound | acs.orgnih.gov |
Influence of Substituents at Carbon Positions (e.g., C2, C4, C6, C7 of quinazoline/imidazoquinazoline core)
Modifications at the carbon atoms of both the quinazoline and imidazole rings are crucial for determining potency and selectivity.
C2 Position: For related 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which serve as allosteric modulators, structural modifications at the C2 position have been extensively explored. nih.govnih.gov The introduction of various hydrophobic alkyl and cycloalkyl groups at this position was a key strategy in developing these agents. nih.gov In some imidazo[4,5-b]pyridine derivatives, a 4-cyanophenyl group at the C2 position led to potent inhibition of cell proliferation. mdpi.com
C4 Position: The 4-position of the quinazoline core is a critical point for interaction with many biological targets, particularly kinases. The presence of a 4-anilino group is a hallmark of many potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, which function through competitive binding at the ATP site. nih.govmdpi.com The nature of the aniline (B41778) substituent itself is also a key determinant of activity. nih.gov
C6 and C7 Positions: SAR studies have shown that small, electron-donating substituents at the C6 and C7 positions of the quinazoline ring are desirable for high potency in EGFR inhibitors. acs.orgresearchgate.net Furthermore, introducing hydrophilic amino substituents at the C7 position has been explored as a strategy to improve the water solubility of these compounds. mdpi.com
Role of Hydrophobic, Hydrophilic, and Electron-Rich/Deficient Groups
The physicochemical properties of substituents, including their hydrophobicity, hydrophilicity, and electronic character, are fundamental to the SAR of imidazoquinazolines.
Hydrophobic Groups: The strategic placement of hydrophobic groups is often essential for effective binding. nih.gov Many receptor binding sites, such as the ATP pocket of kinases, have significant hydrophobic regions. u-tokyo.ac.jp SAR analyses have revealed that substituting a hydrophobic ring into a deep binding pocket can be critical for inhibitory activity. acs.org In some series, a larger hydrophobic aromatic nucleus has been linked to increased cytotoxic potential. researchgate.net The introduction of hydrophobic groups at the C4 position of the quinazoline ring has also been investigated as a method to overcome drug resistance. mdpi.com
Hydrophilic Groups: Conversely, hydrophilic groups play a crucial role, often by interacting with the solvent-exposed region of a target or improving the pharmacokinetic properties of the compound. nih.govacs.org For example, hydrophilic linkages attached to a hydrophobic core have been suggested to increase cytotoxic and JAK2 potentials. researchgate.net In other cases, hydrophilic amino groups have been added to the quinazoline core specifically to enhance water solubility. mdpi.com
Stereochemical and Conformational Aspects of Imidazoquinazoline Activity
The three-dimensional arrangement of atoms in imidazoquinazoline derivatives is a critical factor that can profoundly affect their pharmacological properties. numberanalytics.compatsnap.com Stereoisomers, such as diastereomers and enantiomers, can exhibit significant differences in biological activity, potency, and pharmacokinetic profiles because they interact differently with chiral biological macromolecules like proteins and enzymes. nih.govmdpi.comnih.gov
Diastereomeric Effects on Pharmacological Activity
Diastereomers, which are stereoisomers that are not mirror images of each other, can possess distinct physical properties and biological activities. nih.gov The specific spatial orientation of substituents can lead to one diastereomer having a much better fit for a receptor's binding site than another. The synthesis of related heterocyclic systems, such as 1,3-disubstituted 1,3-dihydroimidazo[5,1-b]quinazolin-9-ones, can result in diastereomeric mixtures of cis- and trans-cycloadducts. researchgate.net The separation and individual testing of such diastereomers are essential, as one isomer may be highly active while the other is inactive or has a different pharmacological profile. nih.govnih.gov The formation of diastereomeric associates can occur through noncovalent interactions, leading to different physicochemical properties that allow for their separation and individual evaluation. nih.gov
Comparative Analysis of Linear versus Angular Imidazoquinazoline Isomers in Receptor Binding
Table 2: Comparative Potency of Linear vs. Angular Isomers
| Isomer Type | Compound Series | Relative Biological Activity | Reference |
|---|---|---|---|
| Linear | Imidazo[4,5-g]quinazoline | Highly potent inhibitor | acs.orgnih.gov |
| Angular | Imidazo[4,5-g]quinazoline | Much less effective than linear isomer | acs.orgnih.gov |
| Linear | Pyrroloquinazoline | Potent inhibitor | acs.org |
Quantitative Structure-Activity Relationships (QSAR) in Imidazoquinazoline Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the physicochemical properties of a series of chemical compounds and their biological activities. derpharmachemica.comlongdom.org In drug discovery, QSAR models are instrumental for predicting the activity of new, unsynthesized compounds, optimizing lead candidates, and understanding the molecular features crucial for biological effect. longdom.orgjocpr.com These models take the form of a mathematical equation: Activity = f (Molecular Descriptors) + error. wikipedia.org The molecular descriptors are numerical representations of the physicochemical or structural properties of the molecules. longdom.org QSAR analyses can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.
2D-QSAR Studies
A notable study focused on a series of 4-substituted amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one derivatives and their antitumor activity against the human mammary carcinoma cell line (MCF7). mdpi.com The research aimed to establish a mathematical correlation between the chemical structures and their cytotoxic effects, expressed as the negative logarithm of the half-maximal inhibitory concentration (–log IC₅₀). mdpi.com
Using the Molecular Operating Environment (MOE) software, a statistically significant 2D-QSAR model was developed. mdpi.com The model was validated using the leave-one-out (LOO) cross-validation method, which confirmed its predictive power. mdpi.comiiarjournals.org The best-derived QSAR model was a triparametric equation with a high correlation coefficient (R²) of 0.92, indicating a strong correlation between the selected descriptors and the antitumor activity. mdpi.com
Key findings from the structure-activity correlations revealed that:
The chloroacetyl derivative was more active than its chloropropionyl counterpart. mdpi.com
A piperidinyl moiety conferred higher activity compared to an N-methylpiperazinyl group. mdpi.com
An acetyl moiety was more favorable for activity than a propionyl moiety. mdpi.com
The most active compound identified in the series was 2-chloro-N-(7,8-dimethoxy-5-oxo-1-phenylimidazo[1,5-a]quinazolin-5(4H)-yl)acetamide . mdpi.com
| Compound ID | Substituent Group | Observed -log IC₅₀ | Predicted -log IC₅₀ |
|---|---|---|---|
| 5a | -NHCOCH₂Cl | 5.00 | 4.95 |
| 5b | -NHCOCH₂CH₂Cl | 4.30 | 4.33 |
| 6a | -NHCOCH₂(piperidine) | 4.60 | 4.65 |
| 6b | -NHCOCH₂(N-methylpiperazine) | 4.39 | 4.38 |
| 7a | -NHCOCH₂CH₂(piperidine) | 4.30 | 4.28 |
| 7b | -NHCOCH₂CH₂(N-methylpiperazine) | 4.00 | 4.02 |
3D-QSAR Studies
Three-dimensional QSAR (3D-QSAR) methods provide deeper insights by considering the 3D structure of the molecules and their spatial properties. pitt.edu Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.gov These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules to correlate these fields with biological activity. pitt.eduuoa.gr The results are often visualized as 3D contour maps, which highlight regions where specific physicochemical properties are predicted to enhance or diminish activity, thereby guiding rational drug design. uoa.grmdpi.com
While specific 3D-QSAR studies on the 1H-imidazo[4,5-h]quinazoline scaffold are not extensively published, research on the broader class of quinazoline and its fused heterocyclic analogues as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) kinase demonstrates the power of this approach. plos.orgnih.gov
For instance, 3D-QSAR studies on quinazoline-based EGFR inhibitors have successfully generated robust CoMFA and CoMSIA models. nih.govnih.gov These models are built by:
Dataset Selection : A set of compounds with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov
Molecular Alignment : The molecules are superimposed based on a common structural scaffold, which is a critical step for the quality of the model. nih.gov
Field Calculation : Steric and electrostatic (in CoMFA) and additional fields (in CoMSIA) are calculated at points on a 3D grid surrounding the aligned molecules. pitt.edu
Statistical Analysis : Partial Least Squares (PLS) regression is used to create a mathematical model correlating the field values with the biological activities. pitt.edu
Model Validation : The model's statistical significance and predictive power are assessed using parameters like the cross-validated correlation coefficient (q² or r²cv), the non-cross-validated correlation coefficient (R² or r²ncv), the standard error of estimate (SEE), and the F-statistic value. nih.gov The model's ability to predict the activity of an external test set of compounds (r²pred) is also crucial for validation. nih.govmdpi.com
In a typical 3D-QSAR study on quinazoline analogues, a CoMSIA model might yield a q² of 0.605 and an r²pred of 0.826, indicating a model with good internal robustness and excellent external predictive ability. nih.gov The contour maps generated from such models can reveal, for example, that bulky, electropositive substituents at a specific position on the quinazoline ring are favorable for activity, while electronegative groups are detrimental. nih.govuoa.gr This information provides actionable insights for designing new, more potent derivatives. mdpi.com
| Parameter | Description | Typical Value for a Good Model |
|---|---|---|
| q² (or r²cv) | Cross-validated correlation coefficient (Leave-One-Out) | > 0.5 |
| R² (or r²ncv) | Non-cross-validated correlation coefficient | > 0.6 |
| r²pred | Predictive correlation coefficient for the external test set | > 0.6 |
| SEE | Standard Error of Estimate | Low value |
| F-value | F-test statistic | High value |
The application of these validated QSAR methodologies to the this compound scaffold holds significant promise for accelerating the discovery of novel therapeutic agents by enabling the computational prediction of activity and the rational design of optimized structures.
Patent Landscape Analysis and Academic Implications
Global Patenting Trends in Imidazoquinazoline and Related Fused Heterocycle Syntheses
The patent landscape for imidazoquinazolines and related fused heterocyclic compounds is characterized by dynamic growth and strategic international filings, reflecting their significant potential in medicinal chemistry. Analysis of global patenting activity reveals a sustained interest in these scaffolds, driven by their diverse pharmacological applications, particularly as kinase inhibitors for oncology.
Patenting trends indicate a concentration of innovation in key geographical regions, with a high number of applications filed through the Patent Cooperation Treaty (PCT), signaling a strategy for broad multinational commercialization. hsfkramer.com This approach is common for technologies perceived to have high economic potential. hsfkramer.com The number of patents related to quinazoline (B50416) derivatives as potential anticancer agents has seen fluctuations, with a notable number of different biochemical targets being explored. researchgate.net This suggests a broadening of the research and development focus beyond initial targets.
Key players in this domain include a mix of academic institutions and pharmaceutical corporations. For instance, Georgia State University Research Foundation has filed patents for 1h-imidazo[4,5-h]quinazoline compounds as protein kinase inhibitors. google.com The landscape is populated by patents covering not just the core compounds but also their derivatives, synthetic processes, and specific medical uses. unitaid.orgmdpi.com This multi-faceted patenting strategy aims to create a robust intellectual property portfolio around promising lead compounds.
The following table provides a snapshot of representative patents, illustrating the global interest and the specific technological domains being protected.
Table 1: Representative Patents for Imidazoquinazolines and Related Fused Heterocycles
| Patent Number | Title | Assignee | Key Focus |
|---|---|---|---|
| EP3608321A4 | This compound compound used as a protein kinase inhibitor | Georgia State University Research Foundation | Use of the compound as a kinase inhibitor. google.com |
| WO2008016192A1 | Fused heterocyclic derivative and use thereof | Takeda Pharmaceutical Company | Fused heterocyclic derivatives as kinase inhibitors (VEGFR, PDGFR, Raf). google.com |
| WO1998023613A1 | Fused bicyclic pyrimidine (B1678525) derivatives | Pfizer Inc. | Fused pyrimidine derivatives for therapeutic use. google.com |
| US7723336B2 | Fused heterocyclic compounds useful as kinase modulators | Bristol-Myers Squibb Company | Fused heterocyclic compounds for kinase modulation. google.com |
This trend of widespread patent filing for fused heterocyclic systems underscores their perceived value and the competitive nature of the field. google.comgoogle.com The continuous emergence of new synthetic methodologies further fuels this activity, as novel and efficient production routes are themselves patentable inventions. bohrium.com
Academic Research Innovations and Their Trajectory Towards Patentable Discoveries
Academic research provides the fundamental bedrock of innovation from which patentable discoveries in the field of imidazoquinazolines emerge. The trajectory from laboratory research to a protected invention often begins with the development of novel synthetic routes or the identification of new biological activities.
A significant area of academic innovation is the creation of efficient and versatile synthetic methods. For example, a novel multi-component reaction has been reported for the synthesis of imidazo[4,5-g]quinazolines. nih.gov This method, involving a cascade of chemical transformations including a hetero-Diels-Alder reaction, provides access to complex tri-substituted derivatives. nih.gov Such novel synthetic pathways are prime candidates for patent protection because they can offer significant advantages over existing methods in terms of yield, purity, or cost-effectiveness, which are crucial for industrial-scale production. cas.org
Another key trajectory involves the structure-activity relationship (SAR) studies of new derivatives. Research into 1H-imidazo[4,5-c]quinolines, for instance, initially explored them as antiviral agents but found they potently induced the production of cytokines like interferon. nih.gov This discovery led to the development and patenting of Imiquimod, a successful therapeutic agent. nih.gov This illustrates how academic exploration of a compound's biological profile can uncover unexpected applications with significant commercial and therapeutic value.
The table below highlights specific academic research findings and their potential for patentability.
Table 2: Academic Research and Patentability Potential
| Research Area | Key Finding | Trajectory to Patentable Discovery |
|---|---|---|
| Novel Synthetic Routes | Development of a one-pot reductive cyclization method for dihydrobenzo google.comcas.orgimidazo[1,2-c]quinazolines. rsc.org | A more efficient, scalable, and potentially greener synthesis method can be patented as a process invention. cas.org |
| Multi-Component Reactions | Discovery of a cascade reaction to form 2,6,8-triaryl-1H-imidazo[4,5-g]quinazolines. nih.gov | The novelty of the reaction and the unique compounds it produces can be protected by both process and composition of matter patents. |
| Biological Activity Screening | Identification of imidazo[4,5-c]quinolines as inducers of interferon production. nih.gov | Uncovering a new medical use for a known or novel compound class is a classic route to a use patent. nih.gov |
| SAR Studies | Synthesis of various derivatives to understand how structural changes affect kinase inhibitory activity. researchgate.net | Identification of a specific derivative or a class of derivatives with superior potency and selectivity can lead to a composition of matter patent. unitaid.org |
These examples demonstrate a clear pathway: academic curiosity fuels the discovery of new molecules and methods, and the subsequent characterization of their properties reveals opportunities for intellectual property protection, paving the way for commercial development.
Future Directions and Research Opportunities for 1h Imidazo 4,5 H Quinazoline
Development of Novel and Sustainable Synthetic Routes for Diverse 1H-Imidazo[4,5-h]quinazoline Analogues
The synthesis of this compound analogues is an area ripe for innovation, with a significant push towards methodologies that are not only efficient but also environmentally benign. Future research will likely focus on the development of "green" synthetic protocols that minimize waste and avoid the use of hazardous reagents. rsc.orgresearchgate.net Strategies such as one-pot, multi-component reactions are gaining traction as they offer atom economy and reduce the number of purification steps required. ut.ac.ir For instance, the use of recyclable catalysts and solvent-free reaction conditions are promising avenues for creating more sustainable synthetic pathways. rsc.org The exploration of microwave-assisted synthesis also presents an opportunity to accelerate reaction times and improve yields of this compound derivatives. researchgate.net
Advanced Structural Modifications and Derivatization Strategies for Enhanced Selectivity and Potency
To unlock the full therapeutic potential of the this compound core, future research will heavily invest in advanced structural modifications and derivatization. The goal is to fine-tune the molecule to achieve higher selectivity for specific biological targets, thereby increasing potency and reducing off-target effects. Structure-activity relationship (SAR) studies will continue to be crucial in guiding these modifications. nih.govnih.govnih.gov Key areas of focus will include the introduction of diverse substituents at various positions of the quinazoline (B50416) and imidazole (B134444) rings to modulate the electronic and steric properties of the molecule. This can lead to enhanced interactions with target proteins. nih.govnih.gov The synthesis of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties, is another promising strategy to develop compounds with dual or synergistic activities.
Integration of Advanced High-Throughput Screening and Computational Drug Design Methodologies in Imidazoquinazoline Discovery
The discovery of novel this compound-based drug candidates can be significantly accelerated by integrating advanced screening and computational techniques. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds to identify initial hits. nih.govnih.govyoutube.com The development of more sophisticated and miniaturized HTS assays will be crucial for this endeavor. nih.gov
In parallel, computational drug design methodologies, such as molecular docking and molecular dynamics simulations, will play a pivotal role in the rational design of new derivatives. nih.govacs.org These computational tools can predict the binding affinity and mode of interaction of this compound analogues with their biological targets, thus guiding synthetic efforts towards more promising candidates. nih.gov The use of machine learning algorithms to analyze large datasets from HTS and computational studies can further refine the drug discovery process by identifying patterns and predicting the activity of novel compounds. aps.org
Exploration of Underexplored Molecular Targets and Disease Areas for Imidazoquinazoline Scaffolds
While this compound derivatives have been extensively studied for their anticancer properties, particularly as kinase inhibitors, there is a vast landscape of unexplored molecular targets and disease areas where this scaffold could prove beneficial. nih.govnih.gov Future research should aim to broaden the therapeutic applications of these compounds. For example, their potential as modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic or inflammatory diseases warrants investigation.
Furthermore, the application of imidazoquinazoline scaffolds in neurodegenerative diseases, infectious diseases (including antibacterial, antifungal, and antiviral), and cardiovascular disorders is an emerging area of interest. mdpi.comdntb.gov.uaresearchgate.net Screening of existing and newly synthesized this compound libraries against a wider range of biological targets will be instrumental in uncovering novel therapeutic opportunities.
In-depth Mechanistic Elucidation of Novel Biological Activities Associated with Imidazoquinazoline Derivatives
A deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is essential for their development as therapeutic agents. Future studies should focus on elucidating the precise interactions of these compounds with their biological targets at the molecular level. Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed structural insights into these interactions.
Moreover, comprehensive in vitro and in vivo studies are necessary to understand the downstream signaling pathways affected by these compounds and to validate their therapeutic effects. nih.gov Investigating the pharmacokinetics and pharmacodynamics of promising lead compounds will also be critical for their translation into clinical candidates. This in-depth mechanistic understanding will not only support the optimization of existing compounds but also pave the way for the discovery of novel biological activities associated with the versatile this compound scaffold.
Q & A
Q. What are the established synthetic routes for 1H-Imidazo[4,5-h]quinazoline, and how do reaction conditions influence yield?
The synthesis of this compound typically involves cyclocondensation reactions. A key intermediate, 1-isobutyl-1H-imidazo[4,5-c]quinoline 4-amine, is synthesized via cyano and carboxamide intermediates under controlled heating (80–120°C) and inert atmospheres . Transition-metal-free approaches, such as base-promoted spiro-fused imidazolone formation (using KOtBu or NaOH in DMSO), may also be adapted for analogous structures, achieving yields of 60–85% depending on substituent electronic effects . Optimize solvent polarity (e.g., DMF vs. ethanol) and stoichiometric ratios of amidines/ketones to minimize side products.
Q. How can structural characterization of this compound derivatives be rigorously validated?
Combine multiple techniques:
- X-ray crystallography resolves bond angles and ring conformations (e.g., imidazo-phenanthroline derivatives show planar geometry with torsion angles <5° ).
- 1H/13C NMR identifies proton environments; imidazole protons typically resonate at δ 7.5–8.5 ppm, while quinazoline carbons appear at 120–150 ppm .
- High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ for C10H7N3 requires m/z 170.0821 ).
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
Use gradient silica gel chromatography (hexane/ethyl acetate 10:1 to 1:2) for intermediates. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity. Recrystallization from DCM/methanol is recommended for crystalline analogs .
Advanced Research Questions
Q. How do structural modifications to this compound impact its kinase inhibitory activity?
SAR studies reveal:
- N1-substitution (e.g., isobutyl groups) enhances binding to ATP pockets via hydrophobic interactions .
- Electron-withdrawing groups at C2 (e.g., nitro) improve potency against EGFR kinase (IC50 < 50 nM) but reduce solubility .
- Phenanthroline-fused derivatives exhibit dual kinase/nuclease inhibition due to chelation of metal ions .
Q. Table 1: Representative SAR Data
| Substituent Position | Modification | Biological Activity (IC50) | Reference |
|---|---|---|---|
| N1 | Isobutyl | 28 nM (EGFR) | |
| C2 | Nitrophenoxy | 45 nM (DprE1) | |
| C6 | Methoxy | >1 µM (Kinase A) |
Q. What computational methods are used to predict the binding modes of this compound derivatives?
Molecular docking (AutoDock Vina, Glide) with homology-modeled kinase structures identifies key interactions:
Q. How can contradictory toxicity data for imidazo-quinazoline analogs be resolved?
Discrepancies arise from assay conditions:
- Ames test : Mutagenicity (20 µg/plate) in TA98 strains vs. non-mutagenic results in other studies may stem from metabolic activation (S9 fraction inclusion).
- Cytotoxicity : Varying IC50 values (e.g., 1–50 µM) correlate with cell line-specific ABC transporter expression. Validate using isogenic lines (e.g., HEK293 vs. HEK293/MDR1) .
Q. What strategies improve the solubility and bioavailability of this compound derivatives?
- Prodrug design : Phosphorylate hydroxyl groups (e.g., at C4) to enhance aqueous solubility 10-fold .
- Nanoparticle encapsulation : PLGA-based carriers achieve sustained release (t1/2 > 24 h) in vivo .
- Co-crystallization : With succinic acid, improves logP from 2.1 to 0.8 .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
